

comparative analysis of Dot1L inhibitor crystal structures

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Compound of Interest

Compound Name: Dot1L-IN-1 TFA

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A Comparative Guide to Dot1L Inhibitor Crystal Structures

The DOT1L (disruptor of telomeric silencing 1-like) enzyme, a histone H3 lysine 79 (H3K79) methyltransferase, is a key player in gene expression regulation. Its misregulation is critically implicated in the development of mixed-lineage leukemia (MLL)-rearranged leukemias, making it a significant target for therapeutic intervention. The development of small-molecule inhibitors for DOT1L has been heavily guided by structural biology, with numerous crystal structures of the enzyme in complex with various inhibitors providing atomic-level insights into their binding mechanisms.

This guide provides a comparative analysis of several key Dot1L inhibitor crystal structures, detailing their binding affinities, structural parameters, and the experimental methods used for their characterization.

Quantitative Comparison of Dot1L Inhibitor Structures

The following table summarizes crystallographic and binding data for several representative Dot1L inhibitors. These compounds, while often sharing a common scaffold that mimics the S-adenosylmethionine (SAM) cofactor, exhibit a range of potencies and distinct interaction patterns within the Dot1L active site.

PDB ID	Inhibitor Name/Code	Resolution (Å)	IC ₅₀ (nM)	K _i (nM)	Binding Mode Highlights & Key Interactions
4HRA	EPZ004777	2.00	0.5	0.3	SAM-competitive; adenine moiety mimics SAM, with the alkyl-amine tail extending into the lysine-binding channel.
4ER7	SGC0946	2.20	-	-	Analogue of EPZ004777, demonstrates remodeling of the catalytic site.
3SR4	Compound 1	2.50	38	-	N6-methyl group on the adenine ring provides high selectivity by fitting into a unique hydrophobic cavity. [1] [2]
6TEN	Compound 11	2.21	<1	-	Optimized from a high-throughput screening hit,

showing
subnanomolar
potency.

5DRT

CPD2

2.69

-

-

Binds to an
induced
pocket
adjacent to
the main
SAM-binding
site.[\[3\]](#)[\[4\]](#)

5MVS

Compound 1

2.10

190

-

Fragment-
linking
approach;
binds in the
presence of
adenosine,
forming a
ternary
complex.[\[5\]](#)
[\[6\]](#)

5D26

Compound 7

1.85

4

0.4

Potent
inhibitor
developed via
fragment
linking,
combining an
adenosine
pocket binder
with an
induced
cavity binder.
[\[6\]](#)

Structural Insights into Inhibitor Binding and Selectivity

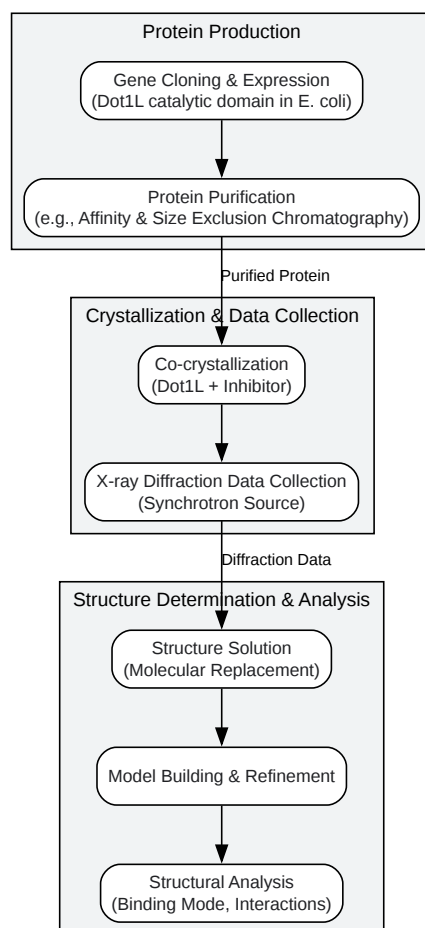
Analysis of the co-crystal structures reveals several key themes in Dot1L inhibition:

- **SAM-Competitive Inhibition:** The majority of potent Dot1L inhibitors, including the pioneering compound EPZ004777, are SAM-competitive.[7] They typically feature a nucleoside-like scaffold that occupies the adenosine-binding pocket of the cofactor binding site. The variability and selectivity of these inhibitors often arise from modifications that extend into adjacent hydrophobic pockets or the substrate-binding channel.
- **Induced-Fit Pockets:** Some inhibitors achieve their potency and novelty by binding to an "induced pocket" not present in the apo- or SAM-bound enzyme structure.[4] This was a key discovery that opened new avenues for inhibitor design beyond direct SAM mimetics.[3][4]
- **Selectivity Determinants:** The structure of Dot1L in complex with inhibitor 3SR4 provided crucial insights into achieving selectivity over other methyltransferases. A methyl group on the N6 position of the adenine mimic fits perfectly into a nearby hydrophobic pocket, an interaction that would cause steric clashes or disrupt hydrogen bonds in other methyltransferases.[1][2]
- **Fragment-Based and Linking Approaches:** The development of highly potent inhibitors like compound 7 (PDB: 5D26) demonstrates the power of fragment-linking strategies.[6] By identifying separate fragments that bind to the adenosine pocket and an induced pocket, researchers were able to link them to create a novel, high-affinity molecule whose binding mode was confirmed by crystallography.[5][6]

Experimental Methodologies

The characterization of these inhibitors and the determination of their crystal structures involve a standardized workflow.

The process begins with the production of the Dot1L protein, followed by crystallization trials with the inhibitor, and finally, structure determination using X-ray diffraction.



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Generalized workflow for determining Dot1L-inhibitor co-crystal structures.

- **Protein Expression and Purification:** The catalytic domain of human Dot1L (typically residues 1-416 or similar) is expressed in E. coli. The protein is then purified using a combination of affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to obtain a homogenous, high-purity sample suitable for crystallization.
- **Crystallization:** The purified Dot1L protein is concentrated and mixed with a molar excess of the inhibitor. This complex is then subjected to crystallization screening using vapor diffusion methods (sitting or hanging drop) with various commercially available or custom-made screens to find conditions that yield diffraction-quality crystals.
- **X-ray Diffraction and Structure Determination:** Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected, often at a synchrotron source.^[8] The

structure is typically solved by molecular replacement using a previously determined Dot1L structure as a search model. Iterative cycles of manual model building and computational refinement are performed to finalize the atomic model of the Dot1L-inhibitor complex.[2]

- **Enzymatic Assays (IC₅₀ Determination):** The inhibitory potency (IC₅₀) is commonly measured using a radiometric assay that quantifies the transfer of a tritiated methyl group from the cofactor ([³H]-SAM) to a histone H3 substrate. The reaction progress is monitored by capturing the radiolabeled histones on filter paper and measuring the incorporated radioactivity with a scintillation counter. Assays are run across a range of inhibitor concentrations to determine the IC₅₀ value.

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